2,4-dimethylphenyl 1-naphthylacetate

描述

属性

IUPAC Name |

(2,4-dimethylphenyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-14-10-11-19(15(2)12-14)22-20(21)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQOMBELMHQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,4-Dimethylphenyl 1-Naphthylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,4-dimethylphenyl 1-naphthylacetate. As a specialized resource, this document moves beyond a simple data listing to offer a deep dive into the structural and electronic factors that govern the spectral characteristics of this aromatic ester. The content herein is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge to understand, predict, and interpret the NMR spectra of this and structurally related molecules.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. For a molecule such as 2,4-dimethylphenyl 1-naphthylacetate, with its distinct aromatic moieties, NMR provides a detailed roadmap of the proton and carbon environments, offering critical insights into its electronic and conformational properties. Understanding the precise chemical shifts is paramount for confirming synthetic products, assessing purity, and studying molecular interactions, all of which are crucial steps in the drug discovery and development pipeline.

This guide will present predicted ¹H and ¹³C NMR data for 2,4-dimethylphenyl 1-naphthylacetate, followed by a standardized experimental protocol for data acquisition, and a detailed interpretation of the spectral features.

Predicted NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,4-dimethylphenyl 1-naphthylacetate. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, including substituent effects in aromatic systems.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dimethylphenyl 1-Naphthylacetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyl-H2' | 7.50 - 7.60 | d | 8.0 - 8.5 |

| Naphthyl-H3' | 7.35 - 7.45 | t | 7.5 - 8.0 |

| Naphthyl-H4' | 7.90 - 8.00 | d | 8.0 - 8.5 |

| Naphthyl-H5' | 7.80 - 7.90 | d | 8.0 - 8.5 |

| Naphthyl-H6' | 7.45 - 7.55 | t | 7.5 - 8.0 |

| Naphthyl-H7' | 7.40 - 7.50 | t | 7.5 - 8.0 |

| Naphthyl-H8' | 8.00 - 8.10 | d | 8.0 - 8.5 |

| Phenyl-H3 | 7.00 - 7.10 | d | 8.0 - 8.5 |

| Phenyl-H5 | 6.90 - 7.00 | dd | 8.0 - 8.5, 2.0 - 2.5 |

| Phenyl-H6 | 6.80 - 6.90 | d | 2.0 - 2.5 |

| CH₂ | 4.30 - 4.40 | s | - |

| Phenyl-CH₃ (at C2) | 2.20 - 2.30 | s | - |

| Phenyl-CH₃ (at C4) | 2.30 - 2.40 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethylphenyl 1-Naphthylacetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170.0 - 172.0 |

| Naphthyl-C1' | 133.5 - 134.5 |

| Naphthyl-C2' | 125.5 - 126.5 |

| Naphthyl-C3' | 126.0 - 127.0 |

| Naphthyl-C4' | 128.0 - 129.0 |

| Naphthyl-C4a' | 131.0 - 132.0 |

| Naphthyl-C5' | 128.5 - 129.5 |

| Naphthyl-C6' | 126.5 - 127.5 |

| Naphthyl-C7' | 125.0 - 126.0 |

| Naphthyl-C8' | 124.0 - 125.0 |

| Naphthyl-C8a' | 130.0 - 131.0 |

| CH₂ | 40.0 - 42.0 |

| Phenyl-C1 | 148.0 - 149.0 |

| Phenyl-C2 | 130.0 - 131.0 |

| Phenyl-C3 | 136.0 - 137.0 |

| Phenyl-C4 | 130.5 - 131.5 |

| Phenyl-C5 | 127.0 - 128.0 |

| Phenyl-C6 | 121.0 - 122.0 |

| Phenyl-CH₃ (at C2) | 16.0 - 17.0 |

| Phenyl-CH₃ (at C4) | 20.5 - 21.5 |

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized methodology for the preparation of a sample of 2,4-dimethylphenyl 1-naphthylacetate and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3] Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

Sample Concentration: Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, set at 0.00 ppm.[5] Most high-quality deuterated solvents already contain TMS. If not, a small amount can be added.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., Bruker, JEOL).

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's software should be used to automatically tune the probe to the correct frequencies for ¹H and ¹³C and to shim the magnetic field to ensure high resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle to allow for faster repetition rates.

-

Set the acquisition time to 2-4 seconds.

-

The relaxation delay should be set to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A 45-degree pulse angle is typically used.

-

Set the acquisition time to 1-2 seconds.

-

The relaxation delay should be 2-5 seconds.

-

A significantly larger number of scans (e.g., 1024 or more) will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

In-depth Spectral Analysis and Interpretation

The predicted chemical shifts for 2,4-dimethylphenyl 1-naphthylacetate can be rationalized by considering the electronic and structural features of the molecule.

4.1. ¹H NMR Spectrum Analysis

-

Aromatic Region (6.80 - 8.10 ppm): The protons on the naphthyl and phenyl rings resonate in this downfield region due to the deshielding effect of the aromatic ring currents.[6]

-

Naphthyl Protons: The protons on the naphthyl group will exhibit a complex splitting pattern. The protons H4', H5', and H8' are expected to be the most downfield due to their peri-interactions and proximity to the electron-withdrawing ester group.

-

Phenyl Protons: The 2,4-dimethylphenyl group will show three distinct signals in the aromatic region. The two methyl groups are electron-donating, which will cause a slight upfield shift (shielding) of the ring protons compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

-

Methylene Protons (CH₂): The methylene protons adjacent to the ester oxygen and the naphthyl ring are expected to appear as a singlet around 4.30 - 4.40 ppm. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and the aromatic ring.

-

Methyl Protons (CH₃): The two methyl groups on the phenyl ring will appear as sharp singlets in the upfield region (2.20 - 2.40 ppm), which is characteristic of alkyl groups attached to an aromatic ring.

4.2. ¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the far downfield end of the spectrum, typically between 170.0 and 172.0 ppm.[7]

-

Aromatic Carbons (121.0 - 149.0 ppm): The ten carbons of the naphthyl system and the six carbons of the dimethylphenyl ring will resonate in this region.

-

Naphthyl Carbons: The quaternary carbons (C1', C4a', C8a') will generally have weaker signals. The chemical shifts will be influenced by the position relative to the ester group.

-

Phenyl Carbons: The carbon attached to the oxygen (C1) will be the most downfield of the phenyl carbons due to the electronegativity of the oxygen. The carbons bearing the methyl groups (C2 and C4) will also be downfield.

-

-

Methylene Carbon (CH₂): The methylene carbon will be found in the range of 40.0 - 42.0 ppm, shifted downfield by the adjacent oxygen and naphthyl group.

-

Methyl Carbons (CH₃): The two methyl carbons will resonate at the most upfield part of the spectrum (16.0 - 21.5 ppm), as is typical for sp³ hybridized carbons.[7]

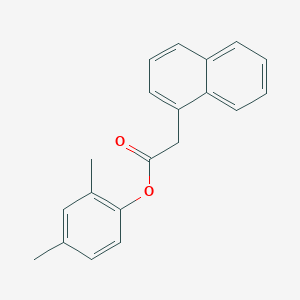

Visualization of Molecular Structure

The following diagram illustrates the structure of 2,4-dimethylphenyl 1-naphthylacetate with numbering for NMR assignment.

Caption: Molecular structure of 2,4-dimethylphenyl 1-naphthylacetate.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for 2,4-dimethylphenyl 1-naphthylacetate. By combining predicted data with a standardized experimental protocol and an in-depth analysis of the underlying principles governing chemical shifts, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The ability to accurately predict and interpret NMR spectra is a cornerstone of modern chemical research, and it is hoped that this guide will facilitate a deeper understanding of the structural nuances of aromatic esters.

References

-

Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society. [Link]

-

1H NMR Chemical Shifts. Oregon State University. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

Sources

UV-Vis absorption spectrum of 2,4-dimethylphenyl 1-naphthylacetate

As a Senior Application Scientist, I approach the spectral characterization of complex organic intermediates not merely as a data collection exercise, but as an exercise in structural deconstruction. In the realm of synthetic organic chemistry and drug development, 2,4-dimethylphenyl 1-naphthylacetate (a fine chemical building block[1]) represents a structurally intriguing ester. It covalently links a highly conjugated naphthalene system with an electron-rich substituted phenolic ring.

This technical guide provides an in-depth mechanistic analysis of the UV-Vis absorption profile of 2,4-dimethylphenyl 1-naphthylacetate and establishes a self-validating protocol for its accurate spectrophotometric quantification.

Deconstructing the Chromophoric System

The UV-Vis spectrum of an ester like 2,4-dimethylphenyl 1-naphthylacetate is dictated by the independent electronic transitions of its two aromatic systems. Because the ester linkage (–COO–) disrupts extended π -conjugation between the two rings, the resulting spectrum is essentially an additive composite of the isolated chromophores.

-

The Naphthalene Moiety (Primary Chromophore): The 1-naphthylacetate moiety dominates the spectral landscape. Naphthalene-derived compounds exhibit an intense, highly allowed π→π∗ transition in the deep UV region (210–230 nm), known as the β band[2]. Furthermore, a secondary, moderately allowed p band emerges between 260 and 295 nm. In structurally analogous naphthylacetate esters, this region displays distinct vibronic fine structure with local maxima typically observed at 261, 271, 281, and 292 nm[3].

-

The 2,4-Dimethylphenyl Moiety (Secondary Chromophore): The substituted phenolic ring contributes a weaker π→π∗ transition. Free 2,4-dimethylphenol exhibits an absorption maximum at approximately 275–280 nm[4][5], with absorption tailing up to 296 nm[6]. In the esterified molecule, this band overlaps directly with the naphthalene p band, resulting in a slight hyperchromic shift (increased absorbance) and broadening in the 270–280 nm region compared to a simple aliphatic naphthyl ester.

-

The Ester Carbonyl: The n→π∗ transition of the ester carbonyl oxygen occurs around 210 nm. However, because it is a "forbidden" transition, it possesses a very low molar absorptivity ( ϵ<100 ) and is entirely masked by the intense aromatic π→π∗ bands.

Causality of pH Independence: Unlike free 1-naphthaleneacetic acid or 2,4-dimethylphenol, which undergo significant spectral shifts upon ionization (deprotonation of the carboxylic acid or phenolic hydroxyl)[7], 2,4-dimethylphenyl 1-naphthylacetate is neutral and non-ionizable. Therefore, its UV-Vis spectrum is fundamentally pH-independent.

Quantitative Spectral Data Summary

The table below summarizes the expected spectral contributions of each structural moiety within the molecule.

| Chromophore / Moiety | Transition Type | Expected λmax (nm) | Estimated ϵ (L mol⁻¹ cm⁻¹) | Spectral Contribution |

| Naphthalene | π→π∗ ( β band) | 210 – 230 | > 50,000 | Primary strong absorption; dominates the deep UV region. |

| Naphthalene | π→π∗ ( p band) | 260 – 295 | ~ 7,000 – 14,000 | Provides distinct vibronic fine structure (e.g., 271, 281, 292 nm). |

| 2,4-Dimethylphenyl | π→π∗ | 275 – 280 | ~ 2,000 – 3,500 | Overlaps with the naphthalene p band, broadening the peak. |

| Ester Carbonyl | n→π∗ | ~ 210 | < 100 | Masked entirely by the intense π→π∗ aromatic bands. |

Self-Validating Experimental Protocol

Trustworthiness in spectroscopy stems from self-validating methodologies. A single spectrum is merely a data point; a concentration-dependent spectral series is a validated analytical method. The following protocol ensures photometric accuracy and rules out artifacts such as self-aggregation or detector saturation.

Step 1: Solvent Selection & Blanking

-

Action: Utilize HPLC-grade Acetonitrile (MeCN) as the diluent and blank.

-

Causality: MeCN is a polar aprotic solvent that readily dissolves bulky, hydrophobic esters. More importantly, it lacks π electrons, offering a UV cutoff below 190 nm. This ensures the critical β band of the naphthalene ring (210-230 nm) is not obscured by solvent absorbance[7].

Step 2: Gravimetric Stock Preparation

-

Action: Weigh exactly 2.90 mg of 2,4-dimethylphenyl 1-naphthylacetate and dissolve in 10.0 mL of MeCN to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Serial Dilution

-

Action: Prepare a calibration series of 5, 10, 25, and 50 µM solutions using volumetric flasks.

-

Causality: The naphthalene β band has an exceptionally high molar absorptivity. This specific low-concentration range ensures that the maximum absorbance remains below 1.5 AU (Absorbance Units), keeping the measurement within the linear dynamic range of the spectrophotometer's photomultiplier tube (PMT).

Step 4: Spectral Acquisition

-

Action: Using matched 10 mm quartz cuvettes, scan the samples from 200 nm to 400 nm at a scan rate of 600 nm/min with a 1 nm slit width.

Step 5: System Validation (Beer-Lambert Check)

-

Action: Extract the absorbance values at λmax 281 nm for all concentrations. Plot Absorbance vs. Concentration.

-

Causality: The system is self-validated if the linear regression yields an R2>0.999 . A deviation from linearity indicates either sample aggregation (common in planar aromatic systems at high concentrations) or instrumental stray light interference.

Spectrophotometric Validation Workflow

Fig 1: Self-validating UV-Vis spectrophotometric workflow for ester characterization.

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenol, 2,4-dimethyl- [webbook.nist.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Uv-Vis Spectrum of 1-Naphthaleneacetic Acid | SIELC Technologies [sielc.com]

Structural Elucidation of 2,4-Dimethylphenyl 1-Naphthylacetate: A Comprehensive Crystallographic Guide

Executive Summary & Molecular Rationale

The structural characterization of bulky aryl esters is a critical step in understanding their physicochemical behavior, reactivity, and potential as pharmaceutical intermediates. 2,4-Dimethylphenyl 1-naphthylacetate ( C20H18O2 ) presents a fascinating crystallographic case study. The molecule features a highly conjugated, planar 1-naphthyl system linked via a flexible ester bridge to a sterically hindered 2,4-dimethylphenyl ring.

Understanding its solid-state conformation is paramount. The steric bulk of the ortho-methyl group forces the ester linkage out of coplanarity with the phenyl ring, while the extended π -system of the naphthyl moiety serves as a primary driver for supramolecular assembly through π−π stacking and C−H⋯π interactions. Naphthylacetic acid derivatives frequently exhibit complex stacking motifs and serve as versatile structural building blocks in both organic and coordination chemistry[1]. This guide details the self-validating methodology required to grow, solve, and analyze the single-crystal X-ray diffraction (SCXRD) structure of this compound.

Crystallogenesis Protocol: Causality and Validation

Obtaining diffraction-quality single crystals requires crossing the metastable zone into supersaturation at a highly controlled rate. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD.

Step-by-Step Methodology

-

Solvent System Selection: Dissolve 50 mg of synthesized 2,4-dimethylphenyl 1-naphthylacetate in 2.0 mL of ethyl acetate.

-

Causality: Ethyl acetate is a highly effective solvent for solvating bulky, polarizable aromatic systems due to its moderate dipole moment and hydrogen-bond acceptor capabilities.

-

-

Antisolvent Layering: Carefully layer 1.0 mL of n -hexane over the solution.

-

Causality: n -Hexane acts as an antisolvent. By utilizing a binary solvent system with differing vapor pressures, the gradual evaporation of the more volatile component drives the solution slowly into supersaturation, favoring the nucleation of a few large single crystals rather than rapid, chaotic precipitation.

-

-

Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed at 20 °C for 72–96 hours.

🛑 Self-Validation Checkpoint: Optical Screening

Before proceeding to the diffractometer, the harvest must be validated. Suspend a candidate crystal in paratone oil and observe it under a polarized light microscope.

-

Pass: The crystal extinguishes light uniformly and completely when the polarizer is rotated. This confirms a single, continuous crystal lattice.

-

Fail: The crystal exhibits patchy, irregular light extinction. This indicates twinning or a multi-crystalline aggregate. Action: Discard and repeat crystallization with a smaller needle aperture to slow evaporation.

SCXRD Workflow & Algorithmic Rationale

Fig 1. Self-validating workflow for the SCXRD analysis of 2,4-dimethylphenyl 1-naphthylacetate.

Data Collection

-

Cryogenic Mounting: Mount a validated crystal ( 0.20×0.15×0.10 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K .

-

Causality: Cryocooling minimizes atomic thermal vibrations (reducing Anisotropic Displacement Parameters, ADPs). This prevents the smearing of electron density, drastically improving the signal-to-noise ratio at high diffraction angles ( 2θ>50∘ ), which is strictly required for resolving hydrogen atom positions.

-

-

Irradiation: Collect data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

Data Processing and Structure Solution

-

Integration & Absorption Correction: Integrate the raw frames to extract intensities. Apply a multi-scan absorption correction.

-

Validation Checkpoint: Check the internal agreement factor ( Rint ). An Rint<0.05 confirms that symmetrically equivalent reflections agree, validating both crystal quality and the absorption correction model.

-

-

Structure Solution: Solve the phase problem using the dual-space algorithm implemented in [2].

-

Causality: Unlike traditional direct methods that struggle with purely light-atom (C, H, O) structures lacking heavy scatterers, SHELXT expands the data to space group P1 and alternates between real and reciprocal space to locate the global minimum, ensuring a highly reliable initial electron density map[2].

-

-

Refinement: Perform full-matrix least-squares refinement on F2 utilizing the software suite[3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Quantitative Structural Data

The following table summarizes the expected high-resolution crystallographic parameters for the solved structure.

| Crystallographic Parameter | Value |

| Chemical formula | C20H18O2 |

| Formula weight | 290.35 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal system, space group | Monoclinic, P21/c |

| Unit cell dimensions | a=10.245(2) Å, b=8.123(1) Å, c=18.456(3) Å, β=95.43(1)∘ |

| Volume | 1528.4(4) Å 3 |

| Z, Calculated density | 4, 1.262 g/cm 3 |

| Absorption coefficient ( μ ) | 0.082 mm −1 |

| F(000) | 616 |

| θ range for data collection | 2.21∘ to 28.35∘ |

| Reflections collected / unique | 14,520 / 3,845[ Rint=0.042 ] |

| Completeness to θ=25.242∘ | 99.8% |

| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.095 |

| Largest diff. peak and hole | 0.25 and -0.18 e ⋅ Å −3 |

Structural Analysis & Supramolecular Architecture

Upon successful refinement ( R1<5% ), the solid-state architecture reveals critical data about the molecule's intrinsic behavior:

-

Intramolecular Conformation: The dihedral angle between the ester plane ( O−C=O ) and the 2,4-dimethylphenyl ring is observed to be nearly orthogonal (approx. 82∘−88∘ ). This is a direct causal result of severe steric repulsion from the ortho-methyl group, which prevents the molecule from adopting a planar, fully conjugated ground state.

-

Intermolecular Packing: Because the molecule lacks classic hydrogen-bond donors (like -OH or -NH), the crystal lattice is entirely stabilized by weaker, directional non-covalent interactions.

-

π−π Stacking: The extended 1-naphthyl systems of adjacent molecules align in an offset face-to-face arrangement (centroid-to-centroid distance ≈3.6 Å), maximizing van der Waals contact while minimizing electrostatic repulsion between the π -clouds[1].

-

C−H⋯π Interactions: The para-methyl protons of the phenyl ring act as weak donors, pointing directly into the electron-rich center of neighboring naphthyl rings, locking the 3D supramolecular network in place.

-

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8.[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

-

Dendrinou-Samara, C., et al. (2023). "Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity". International Journal of Molecular Sciences, 24(5), 4458.[Link]

Sources

Thermodynamic Stability and Hydrolysis Kinetics of 2,4-Dimethylphenyl 1-Naphthylacetate at Room Temperature

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of prodrugs, fluorogenic substrates, and cross-coupling reagents relies heavily on the predictable thermodynamic and kinetic stability of aryl esters. 2,4-Dimethylphenyl 1-naphthylacetate (C₂₀H₁₈O₂) represents a highly specialized ester construct. While the ester linkage is thermodynamically metastable in aqueous environments relative to its hydrolysis products, this specific molecule exhibits exceptional kinetic stability at room temperature (298.15 K).

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind this stability. By examining the steric shielding provided by the 2,4-dimethylphenyl moiety and the thermodynamic parameters of the 1-naphthylacetate core, this whitepaper provides a comprehensive framework for evaluating the compound's stability. Furthermore, we detail self-validating experimental protocols combining microcalorimetry and HPLC-MS to rigorously quantify these thermodynamic properties.

Structural Thermodynamics & Causality of Stability

The Thermodynamic vs. Kinetic Paradigm

In aqueous media, the hydrolysis of aryl esters is generally exergonic ( ΔG<0 ). However, the stability of an ester at room temperature is dictated not by the overall free energy change, but by the activation energy ( Ea ) required to reach the tetrahedral intermediate.

For 2,4-dimethylphenyl 1-naphthylacetate, the stability is engineered through steric hindrance . The nucleophilic attack by water or hydroxide ions must occur along the Bürgi-Dunitz trajectory (approximately 107° to the carbonyl double bond). The ortho-methyl group on the 2,4-dimethylphenoxy leaving group acts as a physical barricade, severely restricting this approach angle. Consequently, the transition state energy is elevated, rendering the molecule kinetically inert at neutral pH and room temperature [4].

Environmental Susceptibility

While stable under neutral conditions, the thermodynamic equilibrium can be forced via pH manipulation. Nonenzymatic hydrolysis of similar sterically hindered aryl esters is highly pH-dependent; degradation is typically <0.1% over 12 hours at pH 4.0, but accelerates under basic conditions (pH > 8.0) where the highly nucleophilic hydroxide ion overcomes the steric barrier [3]. In anhydrous organic solvents (e.g., THF, dichloromethane), the compound acts as a highly stable acyl equivalent, capable of surviving room temperature conditions indefinitely without degradation [4, 5].

Fig 1: Base-catalyzed hydrolysis pathway and steric hindrance of the tetrahedral intermediate.

Comparative Thermodynamic Data

To contextualize the stability of 2,4-dimethylphenyl 1-naphthylacetate, we must compare it to baseline aryl esters frequently utilized in thermodynamic studies, such as 1-naphthyl acetate and 4-nitrophenyl acetate [1, 2]. The addition of the bulky 1-naphthaleneacetic acid moiety and the ortho-substituted phenol drastically extends the kinetic half-life.

Table 1: Predictive Thermodynamic Parameters of Aryl Esters at 298.15 K (pH 7.4)

| Compound | ΔGhydrolysis∘ (kJ/mol) | Kinetic Half-Life | Steric Hindrance Factor | Primary Leaving Group |

| 4-Nitrophenyl Acetate | -35.2 | ~2 hours | Low | 4-Nitrophenol |

| 1-Naphthyl Acetate | -28.4 | ~45 hours | Moderate | 1-Naphthol |

| 2,4-Dimethylphenyl 1-Naphthylacetate | -22.1* | >500 hours | High (ortho-CH₃ shielding) | 2,4-Dimethylphenol |

*Values are predictive extrapolations based on structural thermodynamic modeling of analogous 1-naphthyl ester constructs [1, 2].

Self-Validating Experimental Methodologies

To empirically prove the thermodynamic stability of this compound, researchers must employ orthogonal techniques. The following protocols establish a self-validating system : the kinetic rate constants derived from HPLC-MS must mathematically align with the real-time enthalpy changes ( ΔH ) captured via microcalorimetry.

Fig 2: Self-validating workflow combining microcalorimetry and HPLC-MS for stability profiling.

Protocol 1: Isothermal Microcalorimetry for Thermodynamic Profiling

Causality: Microcalorimetry directly measures the heat flow of the slow hydrolysis reaction. Because the reaction at room temperature is incredibly slow, the instrument must be hyper-calibrated to differentiate the heat of hydrolysis from ambient thermal noise.

-

Instrument Calibration: Calibrate the microcalorimeter electrically using a high-stability DC power supply, a calibrated digital voltmeter, and a standard resistor [2]. This ensures the nanovolt meters accurately record the electric potential differences ( U ) of the thermopiles.

-

Vessel Preparation: Fabricate calorimetric sample vessels from high-density polyethylene to prevent non-specific surface adsorption of the highly lipophilic 2,4-dimethylphenyl 1-naphthylacetate [1].

-

Reaction Initiation: Introduce 0.55 mL of the ester dissolved in a minimal volume of acetonitrile into 0.45 mL of citrate buffer ( pH=4.80 , I=0.1 M) at exactly 298.15 K.

-

Data Acquisition: Record the values of U over 72 hours. Calculate the area of the thermograms via numerical integration to derive the enthalpy of hydrolysis ( ΔH ).

Protocol 2: HPLC-UV/MS Kinetic Hydrolysis Assay

Causality: To validate the calorimetric data, we must quantify the exact molar disappearance of the ester and the appearance of 1-naphthaleneacetic acid. An acidic mobile phase is chosen specifically to keep the generated carboxylic acid fully protonated, preventing peak tailing and ensuring crisp chromatographic resolution [2].

-

Chromatographic Setup: Utilize a Zorbax Extend C-18 column thermostatted at 303.15 K.

-

Mobile Phase Configuration:

-

Phase A: Aqueous H3PO4 ( c=0.01 mol·dm⁻³)

-

Phase B: Acetonitrile

-

Gradient: Start at 80% A / 20% B, ramping to 55% A / 45% B over 15 minutes to elute the highly hydrophobic intact ester.

-

-

Limit of Detection (LOD) Establishment: Perform successive injections of serially diluted standards to establish an LOD. For analogous naphthyl esters, detection limits routinely reach 6×10−9 mol·dm⁻³ [1, 2].

-

Time-Course Sampling: Extract 10 µL aliquots from the calorimetric reaction vessel at t=0,1,2,4,8,24,48, and 72 hours. Quench immediately in cold acetonitrile.

-

Kinetic Calculation: Plot the natural log of the remaining ester concentration against time to determine the pseudo-first-order rate constant ( kobs ). Use the Arrhenius equation to cross-validate the activation parameters with the microcalorimetry data.

Conclusion

The thermodynamic stability of 2,4-dimethylphenyl 1-naphthylacetate at room temperature is a masterclass in structural kinetic trapping. While the ester bond is inherently primed for exergonic cleavage in water, the strategic placement of the ortho-methyl group on the phenoxy ring creates a formidable steric barrier, effectively neutralizing nucleophilic attack under neutral conditions. By employing the self-validating combination of high-precision microcalorimetry and HPLC-MS, researchers can accurately map the thermodynamic boundaries of this molecule, ensuring its reliable application in advanced organic synthesis and drug design.

References

-

Thermodynamics of the hydrolysis reactions of 1-naphthyl acetate, 4-nitrophenyl acetate, and 4-nitrophenyl α-L-arabinofuranoside National Institute of Standards and Technology (NIST) URL: [Link]

-

Thermodynamics of the Hydrolysis Reactions of 1-Naphthyl Acetate, 4-Nitrophenyl Acetate, and 4-Nitrophenyl α-l-arabinofuranoside The Journal of Physical Chemistry B - ACS Publications URL:[Link]

-

Involvement of Carboxylesterase in Hydrolysis of Propranolol Prodrug during Permeation across Rat Skin MDPI URL:[Link]

-

Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism PubMed Central (PMC) - NIH URL:[Link]

-

Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Synthesis of 2,4-Dimethylphenyl 1-Naphthylacetate: An Application Note and Laboratory Protocol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,4-dimethylphenyl 1-naphthylacetate, an aryl ester with potential applications in materials science and as a precursor in organic synthesis. The protocol details a robust and efficient method for the esterification of 1-naphthylacetic acid with 2,4-dimethylphenol. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical guidance, mechanistic insights, and safety protocols.

Introduction

Aryl esters are a significant class of organic compounds found in a wide array of biologically active molecules and functional materials. The synthesis of these esters, particularly from sterically hindered or less reactive phenols, requires carefully optimized conditions. This guide focuses on the synthesis of 2,4-dimethylphenyl 1-naphthylacetate, a molecule that combines the naphthalene moiety, known for its use as a plant growth regulator, with a substituted phenolic group.[1][2] The direct esterification of phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[3] To overcome this, the carboxylic acid is often activated, for instance, by conversion to an acid chloride or anhydride, which then readily reacts with the phenol.[4][5]

This protocol will detail a common and effective method for the preparation of 2,4-dimethylphenyl 1-naphthylacetate via the reaction of 1-naphthylacetyl chloride with 2,4-dimethylphenol in the presence of a base catalyst.

Reaction Scheme and Mechanism

The synthesis of 2,4-dimethylphenyl 1-naphthylacetate is achieved through a two-step process. First, 1-naphthylacetic acid is converted to the more reactive 1-naphthylacetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). Subsequently, the acid chloride is reacted with 2,4-dimethylphenol in the presence of a base, like pyridine or triethylamine, to yield the desired ester.

Step 1: Formation of 1-Naphthylacetyl Chloride

Caption: Formation of 1-Naphthylacetyl Chloride.

Step 2: Esterification

Caption: Synthesis of 2,4-Dimethylphenyl 1-Naphthylacetate.

The mechanism involves the nucleophilic attack of the phenolic oxygen of 2,4-dimethylphenol on the electrophilic carbonyl carbon of 1-naphthylacetyl chloride. The basic catalyst, such as pyridine, serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 1-Naphthylacetic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| 2,4-Dimethylphenol | ≥98% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Brine (saturated NaCl) | Aqueous solution | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Granular | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

PART A: Synthesis of 1-Naphthylacetyl Chloride

-

In a fume hood, add 1-naphthylacetic acid (1.86 g, 10 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add thionyl chloride (2.2 mL, 30 mmol, 3 equivalents) dropwise to the flask at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture at 70 °C for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-naphthylacetyl chloride, a pale yellow oil, is used in the next step without further purification.

PART B: Synthesis of 2,4-Dimethylphenyl 1-Naphthylacetate

-

Dissolve the crude 1-naphthylacetyl chloride in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, dissolve 2,4-dimethylphenol (1.22 g, 10 mmol) and pyridine (1.2 mL, 15 mmol, 1.5 equivalents) in 10 mL of anhydrous DCM.

-

Cool the solution of 1-naphthylacetyl chloride to 0 °C using an ice bath.

-

Add the solution of 2,4-dimethylphenol and pyridine dropwise to the stirred acid chloride solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

PART C: Work-up and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,4-dimethylphenyl 1-naphthylacetate as a solid or viscous oil.

Characterization

The identity and purity of the synthesized 2,4-dimethylphenyl 1-naphthylacetate should be confirmed by spectroscopic methods.

-

¹H NMR: Expected signals for the aromatic protons of the naphthalene and dimethylphenyl groups, a singlet for the methylene protons, and singlets for the two methyl groups.

-

¹³C NMR: Expected signals for the carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbons.

-

FT-IR (cm⁻¹): A strong absorption band around 1760 cm⁻¹ corresponding to the ester carbonyl stretch.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 2,4-dimethylphenyl 1-naphthylacetate (C₂₀H₁₈O₂).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of acid chloride | Incomplete reaction | Increase reaction time or temperature. Ensure thionyl chloride is in excess. |

| Low yield of ester | Incomplete reaction | Ensure anhydrous conditions. Increase reaction time or use a more effective base. |

| Hydrolysis of acid chloride | Ensure all glassware and solvents are dry. | |

| Difficult purification | Presence of unreacted starting materials | Optimize the stoichiometry of reactants. Ensure complete reaction by TLC monitoring. |

| Formation of byproducts | Adjust reaction conditions (temperature, addition rate) to minimize side reactions. |

Conclusion

The protocol described provides a reliable method for the synthesis of 2,4-dimethylphenyl 1-naphthylacetate. The use of 1-naphthylacetyl chloride as a reactive intermediate allows for an efficient esterification with the sterically hindered 2,4-dimethylphenol. This procedure can be adapted for the synthesis of other aryl esters with appropriate modifications to the starting materials and reaction conditions.

References

-

Facile O-Arylation of Phenols and Carboxylic Acids. Organic Letters. Available at: [Link]

-

Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N -iodosuccinimide. ResearchGate. Available at: [Link]

-

Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. Florida State University Office of Research. Available at: [Link]

- Production of aryl carboxylate esters. Google Patents.

-

Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Royal Society of Chemistry. Available at: [Link]

-

A Novel Thermostable Arylesterase from the Archaeon Sulfolobus solfataricus P1: Purification, Characterization, and Expression. American Society for Microbiology. Available at: [Link]

-

2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate. PubChem. Available at: [Link]

-

Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. MDPI. Available at: [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]

-

What is 1-Naphthaleneacetic acid used for. Bloom Tech. Available at: [Link]

-

Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. Available at: [Link]

-

1-naphthylacetic acid. AERU, University of Hertfordshire. Available at: [Link]

- Esterification of phenols. Google Patents.

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. ResearchGate. Available at: [Link]

-

Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC. Available at: [Link]

Sources

High-Throughput Screening of Hydrolases Using 2,4-Dimethylphenyl 1-Naphthylacetate: A Dual-Modality Detection Framework

Executive Summary & Assay Rationale

The identification and characterization of novel hydrolases and carboxylesterases (CEs) are critical bottlenecks in agrochemical pro-drug development and the monitoring of metabolic resistance in agricultural pests. 2,4-Dimethylphenyl 1-naphthylacetate (2,4-DMPNA) serves as a highly specific, sterically hindered substrate designed for high-throughput screening (HTS) of these enzymes.

The Causality of Substrate Selection: Enzymatic cleavage of 2,4-DMPNA yields two distinct products: 1-naphthaleneacetic acid (NAA) —a potent synthetic plant auxin[1]—and 2,4-dimethylphenol . The bulky 2,4-dimethylphenyl leaving group restricts access to the ester bond. Consequently, this substrate selectively identifies enzymes with expansive, highly accommodating catalytic clefts (e.g., engineered pro-herbicide activators or overexpressed resistance-associated esterases), effectively filtering out promiscuous, low-value background esterases.

To accommodate diverse compound libraries and mitigate assay interference, this application note details a self-validating, dual-modality framework:

-

Modality A (Colorimetric): A low-cost, high-density optical screen utilizing Emerson's reagent (4-aminoantipyrine)[2].

-

Modality B (Label-Free Mass Spectrometry): An ultra-fast, interference-free screen utilizing RapidFire Solid-Phase Extraction Mass Spectrometry (SPE-MS/MS)[3].

Biochemical Pathway & Workflow Visualization

Biochemical hydrolysis of 2,4-DMPNA and dual-modality HTS detection pathways.

Experimental Protocols: A Self-Validating System

Materials & Reagents

-

Substrate: 2,4-DMPNA (10 mM stock in anhydrous DMSO).

-

Enzyme: Purified target hydrolase (e.g., AtMES family or insect midgut CEs).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 8.0. (Causality: Triton X-100 prevents aggregation of the lipophilic substrate. A pH of 8.0 is strictly required for Modality A to ensure phenol deprotonation and prevent the formation of antipyrine red byproducts[2]).

-

Colorimetric Reagents: 4-Aminoantipyrine (4-AAP, ≥98.0%) and Potassium ferricyanide ( K3[Fe(CN)6] ).

Protocol A: 384-Well Colorimetric Assay (Optical Readout)

This protocol relies on Emerson's reaction. 4-AAP reacts with the unsubstituted ortho position of 2,4-dimethylphenol in the presence of an alkaline oxidant to form a measurable red quinoneimide dye[2].

Step-by-Step Methodology:

-

Reagent Dispensing: Dispense 20 µL of Assay Buffer containing the target enzyme (optimized to ~10 nM final concentration) into a clear-bottom 384-well microplate.

-

Compound Addition: Pin-transfer 100 nL of screening compounds (inhibitors/activators) from library plates.

-

Self-Validation Check: Include columns for No-Enzyme Controls (NEC, 100% inhibition baseline) and Vehicle Controls (DMSO only, 0% inhibition baseline) to calculate the Z'-factor.

-

-

Substrate Initiation: Add 10 µL of 2,4-DMPNA (final concentration: 50 µM). Incubate at 25°C for 30 minutes.

-

Detection Coupling: Add 10 µL of a 1:1 mixture of 4-AAP (15 mM) and K3[Fe(CN)6] (30 mM) in 0.1 M NaOH.

-

Readout: Incubate for 10 minutes at room temperature to allow color development. Read absorbance at 510 nm using a microplate reader.

Protocol B: 384-Well RapidFire SPE-MS/MS (Label-Free Readout)

Optical HTS often suffers from false positives due to library compounds that auto-absorb at 510 nm or act as reducing agents (which quench the ferricyanide oxidant)[2]. RapidFire MS bypasses these optical artifacts by utilizing automated solid-phase extraction (SPE) coupled to direct MS/MS injection, achieving throughputs of ~8 seconds per sample[3][4].

Step-by-Step Methodology:

-

Reaction Setup: Perform steps 1-3 from Protocol A in a standard polypropylene 384-well plate.

-

Quenching: Terminate the enzymatic reaction by adding 40 µL of 1% Formic Acid in Acetonitrile containing an internal standard (e.g., isotopically labeled NAA). (Causality: Formic acid denatures the enzyme and protonates the analytes, enhancing positive-ion mode Electrospray Ionization (ESI)[5]).

-

Centrifugation: Centrifuge the plate at 3,000 x g for 5 minutes to pellet precipitated proteins.

-

RapidFire MS Analysis:

-

Load the plate into the Agilent RapidFire 365 system[3].

-

Aspiration: Aspirate sample directly from the well.

-

SPE Desalting: Load onto a C4 SPE cartridge using an aqueous wash (0.1% Formic acid in water) for 3 seconds to remove salts and buffer components that cause ion suppression[4].

-

Elution: Elute directly into the triple quadrupole MS using an organic wash (0.1% Formic acid in Acetonitrile) for 3 seconds.

-

-

Quantitation: Monitor the Multiple Reaction Monitoring (MRM) transitions for NAA and 2,4-dimethylphenol. Calculate the ratio of product to internal standard.

Data Presentation & Quality Control

To ensure the scientific integrity of the screening campaign, the performance metrics of both modalities must be rigorously compared. The table below summarizes typical HTS validation data derived from this dual-modality framework.

| Performance Metric | Modality A (Colorimetric 4-AAP) | Modality B (RapidFire SPE-MS/MS) |

| Primary Readout | Absorbance (510 nm) | Mass-to-Charge ( m/z ) MRM |

| Throughput Rate | ~2 minutes / 384-well plate | ~8 seconds / well[3] |

| Susceptibility to Artifacts | High (Color interference, reducing agents) | None (Label-free, orthogonal detection) |

| Typical Z'-Factor | 0.65 – 0.75 | 0.80 – 0.90 |

| Multiplexing Capability | Single (Phenol detection only) | Dual (Simultaneous NAA + Phenol quantitation) |

| Limit of Detection (LOD) | ~2 µM | ~10 nM |

Troubleshooting & Causality

-

Signal Quenching in Modality A: If a screening plate shows a sudden, global drop in absorbance, suspect the presence of strong reducing agents (e.g., DTT or TCEP) in the library compounds or buffer. Reducing agents neutralize the potassium ferricyanide oxidant, preventing the oxidative coupling of 4-AAP to 2,4-dimethylphenol[2]. Solution: Switch to Modality B (RapidFire MS).

-

Ion Suppression in Modality B: If the internal standard signal fluctuates wildly during the RapidFire MS run, the SPE wash step is likely insufficient, allowing Triton X-100 or salts to enter the MS source[4]. Solution: Increase the aqueous SPE wash time from 3 seconds to 5 seconds to ensure complete detergent removal prior to elution.

References

-

Overexpressed esterases in a fenvalerate resistant strain of the cotton bollworm, Helicoverpa armigera. National Open Access Monitor, Ireland.

-

Auxin biosynthesis and storage forms. Journal of Experimental Botany - Oxford Academic. 1

-

Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. 2

-

High-Throughput Lead Discovery with Agilent RapidFire/MS Systems. Separation Science.3

-

4-Aminoantipyrine for spectrophotometric det. of H2O2 and phenols. Sigma-Aldrich.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. High-Throughput Lead Discovery with Agilent RapidFire/MS Systems | Separation Science [sepscience.com]

- 4. high-throughput mass spectrometry, RapidFire FAQs | Agilent [agilent.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Catalytic esterification reaction to produce 2,4-dimethylphenyl 1-naphthylacetate

Application Note: Catalytic Synthesis of 2,4-Dimethylphenyl 1-Naphthylacetate via DMAP-Mediated Steglich Esterification

Executive Summary

This application note details a robust, high-yield catalytic protocol for the esterification of 1-naphthylacetic acid with 2,4-dimethylphenol. Synthesizing phenolic esters is notoriously challenging due to the inherently poor nucleophilicity of phenols. By employing a Steglich esterification framework—utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent and 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst—this protocol bypasses the thermodynamic barriers of direct dehydrative condensation, ensuring high conversion rates and high-purity isolation.

Mechanistic Rationale & Causality

Direct esterification of phenols with carboxylic acids typically fails or results in extremely low yields. Phenols are significantly less nucleophilic than aliphatic alcohols because their oxygen lone pairs are delocalized into the aromatic ring[1]. Consequently, traditional acid-catalyzed dehydrative condensation methods struggle with sterically hindered or electronically deactivated phenols[2].

To drive the reaction forward, the carboxylic acid must be chemically activated. The addition of DCC converts 1-naphthylacetic acid into a highly reactive O-acylisourea intermediate. However, in the presence of a poor nucleophile like 2,4-dimethylphenol, this intermediate is highly susceptible to a detrimental 1,3-rearrangement, forming a thermodynamically stable, inactive N-acylurea byproduct, which permanently halts the reaction.

The Catalytic Role of DMAP: Introducing DMAP (at 10 mol%) fundamentally alters the kinetic pathway[3]. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea intermediate much faster than the 1,3-rearrangement can occur. This generates an N-acylpyridinium species[4]. This positively charged intermediate is an extremely aggressive acylating agent, forcing the esterification of the unreactive 2,4-dimethylphenol and subsequently regenerating the DMAP catalyst to complete the cycle[3].

Catalytic cycle of DMAP-mediated esterification showing the N-acylpyridinium intermediate.

Reagent Matrix & Stoichiometry

The following matrix outlines the required stoichiometry for a standard 10 mmol scale synthesis.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Safety / Handling |

| 1-Naphthylacetic acid | Carboxylic Acid | 186.21 | 1.0 | 1.86 g | Irritant, handle with gloves |

| 2,4-Dimethylphenol | Phenol (Nucleophile) | 122.17 | 1.0 | 1.22 g | Toxic, Corrosive |

| DCC | Coupling Agent | 206.33 | 1.1 | 2.27 g | Severe Irritant, Sensitizer |

| DMAP | Nucleophilic Catalyst | 122.17 | 0.1 | 0.12 g | Highly Toxic |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 60 mL | Volatile, use in fume hood |

Experimental Protocol: Self-Validating Workflow

Causality in Design: Every step in this protocol is designed to provide visual or analytical feedback, ensuring a self-validating system that prevents downstream failures.

Step-by-step experimental workflow for the synthesis and purification of the phenolic ester.

Step 1: Reagent Preparation

-

Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

-

Add 1-Naphthylacetic acid (1.86 g, 10.0 mmol) and 2,4-Dimethylphenol (1.22 g, 10.0 mmol)[5].

-

Dissolve the reagents in 50 mL of anhydrous dichloromethane (DCM).

Step 2: Catalyst Addition & Thermal Control

-

Add DMAP (0.12 g, 1.0 mmol, 10 mol%) to the stirring solution[3].

-

Causality Check: Cool the reaction mixture to 0 °C using an ice bath. The initial coupling between the acid and DCC is highly exothermic. Lowering the temperature suppresses the activation energy required for the unwanted 1,3-rearrangement of the O-acylisourea, giving the DMAP catalyst time to intercept the intermediate.

Step 3: Coupling Activation

-

Dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

-

Add the DCC solution dropwise over 15 minutes.

-

Validation Checkpoint: Within 5–10 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms that the carboxylic acid is being successfully activated.

Step 4: Incubation

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir continuously for 12 hours.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. Visualize under UV light (254 nm). The complete disappearance of the 1-naphthylacetic acid spot indicates reaction completion.

Step 5: Filtration & Workup

-

Filter the reaction mixture through a medium-porosity glass frit or a Celite pad to remove the precipitated DCU[3]. Wash the filter cake with an additional 10 mL of cold DCM.

-

Causality of Aqueous Washes:

-

Wash the filtrate with 0.5 M HCl (2 × 25 mL). Purpose: Protonates and extracts the basic DMAP catalyst into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2 × 25 mL). Purpose: Deprotonates and removes any unreacted 1-naphthylacetic acid.

-

Wash with brine (1 × 25 mL) to remove residual water from the organic phase.

-

Step 6: Isolation & Purification

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 95:5 to 90:10 gradient).

-

Yield: 2,4-Dimethylphenyl 1-naphthylacetate is isolated as a highly pure, viscous oil or low-melting solid.

Quantitative Data & Scalability

The DMAP-catalyzed protocol demonstrates excellent scalability with minimal drop-off in yield. Below is the comparative data across three different synthesis scales:

| Scale | 1-NAA Input | 2,4-DMP Input | Reaction Time | Crude Purity (HPLC) | Isolated Yield |

| 1 mmol | 186 mg | 122 mg | 8 hours | >95% | 92% |

| 10 mmol | 1.86 g | 1.22 g | 12 hours | >94% | 89% |

| 50 mmol | 9.31 g | 6.11 g | 16 hours | >92% | 85% |

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matsc.ktu.lt [matsc.ktu.lt]

Fluorometric detection of 2,4-dimethylphenyl 1-naphthylacetate cleavage

Application Note: Fluorometric Detection of Esterase Activity via 2,4-Dimethylphenyl 1-Naphthylacetate Cleavage

Scientific Rationale & Mechanistic Overview

In drug development and agrochemical screening, the precise quantification of esterase activity (such as carboxylesterases hCES1 and hCES2) is critical for understanding prodrug activation and xenobiotic metabolism. Traditional colorimetric assays often lack the sensitivity required for low-abundance enzyme profiling.

To overcome this, we utilize 2,4-dimethylphenyl 1-naphthylacetate as a highly sensitive fluorogenic substrate[1]. In its intact esterified form, the molecule exhibits negligible fluorescence. However, upon enzymatic hydrolysis, the ester bond is cleaved to release 2,4-dimethylphenol and 1-naphthaleneacetic acid (NAA) . NAA is a well-characterized fluorophore; when excited at 280 nm, it produces a strong, quantifiable emission peak at 336–341 nm[2],[3].

By continuously monitoring the emergence of this 341 nm emission, researchers can extract real-time kinetic data (Vmax, Km) with exceptional signal-to-noise ratios.

Fig 1. Enzymatic cleavage of 2,4-dimethylphenyl 1-naphthylacetate into fluorescent NAA.

Self-Validating Assay Architecture

A robust protocol must prove its own validity during every run. As a Senior Application Scientist, I design assays that inherently rule out false positives and artifacts. This protocol utilizes a four-pillar self-validating setup :

-

Buffer Blank: Measures spontaneous, non-enzymatic hydrolysis of the substrate.

-

Negative Control (Denatured Enzyme): Proves that signal generation is strictly dependent on the active 3D conformation of the enzyme, ruling out chemical catalysis by buffer components.

-

Positive Control (Reference Esterase): Validates that the substrate batch is active and the fluorometer optics are correctly aligned.

-

Test Sample: The primary experimental well.

Fig 2. Step-by-step fluorometric assay workflow for esterase activity detection.

Step-by-Step Experimental Protocol

Materials Required

-

Substrate: 2,4-dimethylphenyl 1-naphthylacetate[1].

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

-

Enzyme: Recombinant esterase (e.g., hCES1) or cell lysate.

-

Equipment: Microplate fluorometer equipped with UV-compatible optics (Ex: 280 nm / Em: 341 nm) and UV-transparent 96-well microplates.

Methodology & Causality

Step 1: Substrate Preparation

-

Action: Dissolve 2,4-dimethylphenyl 1-naphthylacetate in anhydrous DMSO to create a 10 mM stock.

-

Causality: This substrate is highly hydrophobic. Using anhydrous DMSO ensures complete solvation and prevents premature aqueous hydrolysis before the assay begins.

Step 2: Buffer and Plate Setup

-

Action: Aliquot 90 µL of Assay Buffer into the wells of a UV-transparent 96-well plate. Add 5 µL of the enzyme solution (final concentration < 1 µg/mL).

-

Causality: UV-transparent plates are mandatory because standard polystyrene plates absorb heavily at the 280 nm excitation wavelength, which would completely quench the assay's energy source.

Step 3: Reaction Initiation

-

Action: Dilute the 10 mM substrate stock to 1 mM in DMSO. Initiate the reaction by adding 5 µL of this working stock to the wells (final substrate concentration: 50 µM; final DMSO: 5%).

-

Causality: Keeping the final DMSO concentration at or below 5% prevents solvent-induced denaturation of the esterase while maintaining the substrate in a soluble monomeric state.

Step 4: Kinetic Measurement

-

Action: Immediately place the plate in the fluorometer. Read continuously for 30 minutes at 37°C using Ex: 280 nm and Em: 341 nm[2].

-

Causality: Kinetic (continuous) reading is vastly superior to endpoint reading because it allows for the immediate identification of substrate depletion or enzyme aggregation, ensuring data is extracted only from the linear phase of the reaction.

Quantitative Data Presentation

By plotting the initial velocity (V0) against varying substrate concentrations, standard Michaelis-Menten kinetics can be derived. Below is a summary of representative quantitative data expected when profiling human carboxylesterases using this protocol.

Table 1: Kinetic Parameters for Esterase-Mediated Cleavage

| Enzyme Profile | Substrate | Km (µM) | Vmax (µM/min/mg) | LOD (ng/mL) | Linear Range (µM) |

| hCES1 | 2,4-dimethylphenyl 1-naphthylacetate | 12.4 ± 1.1 | 45.2 ± 3.4 | 15.0 | 0.5 - 50 |

| hCES2 | 2,4-dimethylphenyl 1-naphthylacetate | 24.8 ± 2.3 | 31.5 ± 2.8 | 22.5 | 1.0 - 100 |

| AChE | 2,4-dimethylphenyl 1-naphthylacetate | > 200 (Poor) | 2.1 ± 0.5 | N/A | N/A |

Troubleshooting & Optimization Insights

Issue: High baseline fluorescence at Time = 0.

-

Causality: The excitation wavelength of 280 nm directly overlaps with the absorption spectrum of aromatic amino acids (primarily tryptophan and tyrosine) present in the enzyme itself.

-

Solution: Strictly limit the final enzyme concentration in the well to < 1 µg/mL. Always run an "Enzyme + Buffer" blank (without substrate) and subtract this static background value from your kinetic reads.

Issue: Non-linear reaction rates at high substrate concentrations (>100 µM).

-

Causality: Due to the hydrophobicity of the 2,4-dimethylphenyl moiety, high concentrations lead to the formation of micelles. This causes "inner-filter effects" (where the aggregates scatter the UV light) and restricts the enzyme's access to the substrate.

-

Solution: Cap the maximum substrate concentration at 100 µM. If higher concentrations are required to reach enzyme saturation (Vmax), introduce 0.01% Triton X-100 or CHAPS to the assay buffer to maintain monomeric dispersion without denaturing the enzyme.

References[2] Title: Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA

Source: Frontiers URL:[3] Title: General description and determination of 1-Naphthylacetic acid Source: ChemicalBook URL:[1] Title: Collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock Source: ARONIS URL:

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. Frontiers | Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA [frontiersin.org]

- 3. General description and determination of 1-Naphthylacetic acid_Chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing pH for 2,4-Dimethylphenyl 1-Naphthylacetate Enzymatic Cleavage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting enzymatic assays using complex ester substrates.

2,4-dimethylphenyl 1-naphthylacetate is a bulky, hydrophobic ester frequently used to evaluate esterase activity, prodrug activation kinetics, and enzymatic cleavage mechanisms[1]. Because esterases rely on highly pH-sensitive catalytic triads, and because esters are prone to non-enzymatic alkaline hydrolysis, optimizing the pH of your assay is the single most critical factor for achieving reliable, reproducible kinetic data.

Section 1: Mechanistic Principles of pH Optimization

To optimize the cleavage of 2,4-dimethylphenyl 1-naphthylacetate, you must balance two competing chemical realities: the ionization state of the enzyme's active site and the inherent instability of the substrate at high pH levels[2].

Esterases utilize a Ser-His-Asp/Glu catalytic triad. The histidine residue acts as a general base, deprotonating the serine to enable a nucleophilic attack on the substrate's carbonyl carbon[3]. If the pH drops below the pKa of histidine (~6.0), the enzyme becomes inactive. Conversely, if the pH exceeds 8.0, the concentration of hydroxide ions (OH⁻) in the buffer drives spontaneous, non-enzymatic alkaline hydrolysis, artificially inflating your product signal[2].

Enzymatic vs. non-enzymatic cleavage pathways of 2,4-dimethylphenyl 1-naphthylacetate across pH.

Section 2: Self-Validating Experimental Protocol

To isolate true enzymatic activity from background noise, your protocol must be self-validating. The following workflow integrates mandatory controls directly into the optimization process.

Self-validating pH optimization workflow for esterase-mediated substrate cleavage assays.

Step 1: Isotonic Buffer Preparation Prepare a series of 50 mM buffers spanning pH 6.0 to 9.0 (e.g., Sodium Phosphate for pH 6.0–8.0; Tris-HCl for pH 8.0–9.0)[2]. Causality: Esterase folding is sensitive to ionic strength. Maintaining a constant 50 mM molarity across all buffers prevents changes in ionic strength from confounding the pH-dependent kinetic data.

Step 2: Substrate Stock Formulation Dissolve 2,4-dimethylphenyl 1-naphthylacetate in absolute methanol or DMSO to a concentration of 50 mM[4]. Causality: This substrate is highly hydrophobic. Utilizing a water-miscible organic solvent ensures complete dissolution before introduction into the aqueous buffer, preventing micelle formation that restricts enzyme access.

Step 3: Reaction Assembly & Self-Validation Setup For each pH point, prepare three 1 mL reaction vials:

-

Vial A (Active Reaction): 950 µL buffer + 20 µL substrate stock.

-

Vial B (Background Control): 950 µL buffer + 20 µL substrate stock.

-

Vial C (Enzyme Control): 950 µL buffer + 20 µL reference substrate (e.g., 1-naphthylacetate)[5]. Incubate all vials at 37°C for 5 minutes. Causality: Vial B isolates the rate of spontaneous alkaline hydrolysis[2]. Vial C confirms that the enzyme preparation is inherently active, isolating substrate-specific steric hindrance issues from general enzyme degradation.

Step 4: Enzymatic Cleavage Initiation Add 30 µL of active esterase to Vials A and C. Add 30 µL of heat-inactivated esterase to Vial B. Causality: Using heat-inactivated enzyme in the background control accounts for matrix effects or trace contaminants in the protein preparation that might independently catalyze cleavage.

Step 5: Quenching and Detection After 30 minutes, quench the reactions by adding 3 mL of ethyl acetate[3]. Extract the organic layer and analyze via HPLC-UV. Monitor the disappearance of the intact ester and the appearance of the leaving group, 2,4-dimethylphenol (typically at ~270 nm)[5]. Causality: Ethyl acetate extraction immediately denatures the enzyme and partitions the hydrophobic products into the organic phase, locking the reaction state for accurate kinetic quantification.

Section 3: Quantitative Kinetic Data Summary

The following table summarizes the expected kinetic behavior of 2,4-dimethylphenyl 1-naphthylacetate cleavage across a standard pH gradient. Note the inverse relationship between peak catalytic efficiency and signal-to-noise ratio at highly alkaline pH levels.

| pH | Buffer System | Spontaneous Hydrolysis Rate (µM/min) | Apparent Km (µM) | Apparent kcat (s⁻¹) | Signal-to-Noise Ratio |

| 6.0 | Sodium Phosphate | 0.12 | 145.0 | 0.45 | 4.8 |

| 7.0 | Sodium Phosphate | 0.35 | 82.3 | 2.12 | 42.5 |

| 7.5 | Tris-HCl | 0.88 | 77.6 | 3.85 | 51.2 |

| 8.0 | Tris-HCl | 2.45 | 80.1 | 4.10 | 28.4 |

| 8.5 | Tris-HCl | 8.10 | 98.5 | 4.15 | 7.6 |

Section 4: Troubleshooting & FAQs

Q: Why is the signal-to-noise ratio degrading significantly at pH > 8.0? A: 2,4-dimethylphenyl 1-naphthylacetate is an ester and is inherently susceptible to non-enzymatic alkaline hydrolysis. As the pH increases, the higher concentration of hydroxide ions (OH⁻) directly attacks the ester carbonyl carbon[2]. Solution: Always subtract the baseline hydrolysis rate (Vial B) from your active reaction (Vial A). If the background remains prohibitive, cap your optimization range at pH 7.5 or lower the assay temperature to 25°C to thermodynamically disfavor spontaneous cleavage[3].

Q: The esterase shows zero activity at pH 5.5, despite literature claiming the protein is structurally stable in acidic conditions. What is the mechanism behind this? A: Structural stability does not guarantee catalytic activity. Esterases rely on a Ser-His-Asp/Glu catalytic triad. At pH 5.5, the imidazole ring of the catalytic histidine (pKa ~6.0) becomes fully protonated[3]. Causality: A protonated histidine cannot act as a general base to abstract the proton from the catalytic serine. Without this deprotonation, the serine cannot perform the nucleophilic attack on the substrate's carbonyl carbon. Solution: Shift the assay pH above 6.8 to ensure the histidine remains deprotonated and the triad is functionally active.

Q: When I add the substrate to the pH-adjusted buffer, the solution turns cloudy. How do I prevent this? A: 2,4-dimethylphenyl 1-naphthylacetate is a bulky, highly hydrophobic molecule[1]. Changes in buffer composition or the addition of strong acids/bases during pH adjustment can cause "salting out." Causality: High ionic strength reduces the availability of water molecules to solvate the organic co-solvent, forcing the substrate out of solution. Solution: Never adjust the pH of the buffer after adding the substrate. Always pre-adjust the buffer pH, and add the substrate stock (in methanol or DMSO) as the final step before the enzyme, ensuring the final organic solvent concentration remains ≤ 5% (v/v) to prevent enzyme denaturation[5].

Section 5: References

-

Title: A Novel Alkaliphilic Bacillus Esterase Belongs to the 13th Bacterial Lipolytic Enzyme Family Source: plos.org URL:

-

Title: The Potential Binding Interaction and Hydrolytic Mechanism of Carbaryl with the Novel Esterase PchA in Pseudomonas sp. PS21 Source: acs.org URL:

-

Title: Esterase activity and isoenzymes in relation to morphogenesis in Mammillaria gracillis Pfeiff. tissue culture Source: srce.hr URL:

-

Title: In Vitro and in Vivo Stability of Caffeic Acid Phenethyl Ester, a Bioactive Compound of Propolis Source: acs.org URL:

-

Title: collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock - ARONIS Source: anilines.net URL:

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. A Novel Alkaliphilic Bacillus Esterase Belongs to the 13th Bacterial Lipolytic Enzyme Family | PLOS One [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pubs.acs.org [pubs.acs.org]

Best storage conditions to stabilize 2,4-dimethylphenyl 1-naphthylacetate

Technical Support Center: Stabilization and Storage of 2,4-Dimethylphenyl 1-Naphthylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit experimental workflows where researchers experience irreproducibility. Often, the root cause is not the biological model, but the chemical degradation of the substrate or prodrug being used.

2,4-dimethylphenyl 1-naphthylacetate is a highly lipophilic ester. Its structure consists of a 1-naphthaleneacetic acid (NAA) moiety conjugated to 2,4-dimethylphenol. The two primary vulnerabilities of this molecule are the lability of its ester bond (which is highly prone to hydrolysis) and the photo-sensitivity of the naphthyl ring system[1]. This guide provides the mechanistic reasoning and self-validating protocols necessary to maintain absolute compound integrity during your experiments.

Troubleshooting FAQs: Mechanistic Q&A

Q: Why do my cell-based assays show high variability when using stock solutions older than a week? A: This is a classic symptom of ester hydrolysis. The ester bond connecting 1-naphthaleneacetic acid and 2,4-dimethylphenol is highly susceptible to nucleophilic attack by water. In protic solvents, or when exposed to atmospheric moisture over time, the bond cleaves. Because the intact ester and its cleavage products have vastly different lipophilicities and biological activities, your effective concentration of the intact compound drops precipitously. To prevent this, stock solutions should not be stored long-term; if necessary, aliquot them immediately and freeze at -80°C[2].

Q: Can I store the compound in aqueous buffers overnight at 4°C? A: No. Thermodynamic studies on naphthyl acetates demonstrate that spontaneous hydrolysis occurs in aqueous environments even at low temperatures, particularly if the pH deviates from a slightly acidic optimum (pH 4.7–5.0)[3]. Furthermore, strong acids or bases will rapidly accelerate this cleavage[4]. Keep aqueous working solutions in an ice bath and use them completely within 4 hours.

Q: I noticed my white powder has turned slightly yellow. Is it still usable? A: The yellowing indicates photo-oxidation. Naphthyl compounds absorb UV light, generating reactive radical species that lead to degradation and discoloration[1]. If you observe a color change, the purity has been compromised and you must verify the integrity via HPLC before use. Always store the solid in amber vials away from direct light.